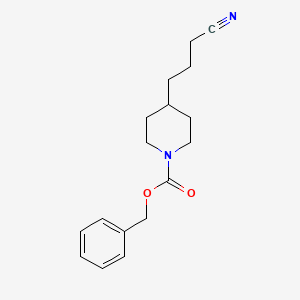

4-(1-Cbz-4-piperidyl)butanenitrile

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C17H22N2O2 |

|---|---|

Poids moléculaire |

286.37 g/mol |

Nom IUPAC |

benzyl 4-(3-cyanopropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22N2O2/c18-11-5-4-6-15-9-12-19(13-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-10,12-14H2 |

Clé InChI |

RLDGCSAJZKHDSL-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1CCCC#N)C(=O)OCC2=CC=CC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways for 4 1 Cbz 4 Piperidyl Butanenitrile

Precursor Synthesis and Transformations

The synthesis of 4-(1-Cbz-4-piperidyl)butanenitrile is fundamentally reliant on the initial preparation and subsequent transformation of its precursor, 1-Cbz-4-piperidone. This N-protected piperidinone is a versatile intermediate in the synthesis of various piperidine (B6355638) derivatives. youtube.comsciencemadness.org

Preparation of 1-Cbz-4-piperidone: Established Academic Routes

The preparation of 1-Cbz-4-piperidone, also known by its IUPAC name benzyl (B1604629) 4-oxopiperidine-1-carboxylate, is well-documented in scientific literature, with several established routes. youtube.com These methods often start from readily available piperidine derivatives and involve the introduction of the carbobenzyloxy (Cbz) protecting group.

One common and efficient method for the synthesis of 1-Cbz-4-piperidone involves the use of 4,4-piperidinediol hydrochloride, which is the hydrated form of 4-piperidone (B1582916) hydrochloride. youtube.combeilstein-journals.org In a typical procedure, 4,4-piperidinediol hydrochloride is dissolved in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF), and water. youtube.com The reaction proceeds in the presence of a base, like sodium carbonate, which neutralizes the hydrochloride salt. youtube.com The subsequent addition of benzyl chloroformate (Cbz-Cl) leads to the formation of 1-Cbz-4-piperidone. youtube.com This one-pot reaction is often stirred at room temperature for several hours to ensure completion. youtube.com The product is then typically extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297) and purified by column chromatography. youtube.com

The reaction of an unprotected or partially protected piperidone with benzyl chloroformate is a cornerstone of 1-Cbz-4-piperidone synthesis. youtube.comchemicalbook.com When starting with 4-piperidone hydrochloride, a base is required to deprotonate the piperidine nitrogen, thereby activating it for nucleophilic attack on the benzyl chloroformate. youtube.comchemicalbook.com Common bases used for this purpose include triethylamine (B128534) or sodium carbonate. youtube.com The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) at a reduced temperature, typically 0 °C, during the addition of benzyl chloroformate. youtube.com After the initial addition, the reaction mixture is allowed to warm to room temperature and stirred for a prolonged period to drive the reaction to completion. youtube.com

| Starting Material | Reagents | Solvent | Typical Yield |

| 4,4-piperidinediol hydrochloride | Sodium Carbonate, Benzyl Chloroformate | THF/Water | High |

| 4-piperidone hydrochloride | Triethylamine, Benzyl Chloroformate | Dichloromethane | High |

| 4-piperidone hydrochloride monohydrate | Diisopropylethylamine, Benzyl Chloroformate | Dichloromethane | ~85% chemicalbook.com |

Beyond the direct Cbz-protection of pre-existing piperidone scaffolds, alternative strategies focus on the construction of the piperidone ring itself. One such method begins with the Michael addition of benzylamine (B48309) to methyl acrylate, followed by a Dieckmann condensation of the resulting diester using sodium metal in toluene (B28343) at elevated temperatures. wikipedia.org The subsequent decarboxylation of the condensed product with concentrated hydrochloric acid yields 1-benzyl-4-piperidone hydrochloride. wikipedia.org This intermediate can then be de-benzylated and subsequently protected with a Cbz group. Another approach involves the cyclization reaction between a primary amine and 1,5-dichloro-3-pentanone to form the N-substituted 4-piperidone ring.

Mechanistic Considerations in 1-Cbz-4-piperidone Formation

The formation of 1-Cbz-4-piperidone via the reaction with benzyl chloroformate follows a nucleophilic acyl substitution mechanism. The secondary amine of the piperidone ring acts as the nucleophile. In cases where the starting material is a hydrochloride salt, a base is first required to deprotonate the ammonium (B1175870) ion, generating the free amine. This free amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate. The tetrahedral intermediate formed subsequently collapses, expelling the chloride leaving group and resulting in the formation of the stable carbamate (B1207046) linkage of 1-Cbz-4-piperidone. The presence of a base is crucial not only for the initial deprotonation but also to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product.

Strategies for the Introduction of the Butanenitrile Moiety

With the successful synthesis of 1-Cbz-4-piperidone, the next critical stage is the introduction of the four-carbon nitrile side chain to form this compound. This transformation typically involves a multi-step sequence, as direct alkylation can be challenging. The ketone functional group at the C4-position of the piperidone ring serves as the reactive site for building the butanenitrile moiety. chemicalbook.com

A plausible and effective strategy for this transformation is through an olefination reaction, such as the Horner-Wadsworth-Emmons or Knoevenagel condensation, followed by reduction.

The Knoevenagel condensation offers a viable route, where 1-Cbz-4-piperidone is reacted with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a weak base. This would yield an α,β-unsaturated cyanoester intermediate. Subsequent catalytic hydrogenation of the carbon-carbon double bond would lead to the saturated piperidinyl cyanoacetate derivative. The final step would involve the hydrolysis of the ester and decarboxylation to afford the desired butanenitrile side chain.

Alternatively, the Horner-Wadsworth-Emmons reaction provides a powerful method for olefination. In this approach, 1-Cbz-4-piperidone is treated with a phosphonate (B1237965) ylide, such as diethyl phosphonoacetonitrile, in the presence of a base. This reaction would directly form (1-Cbz-piperidin-4-ylidene)acetonitrile. The resulting α,β-unsaturated nitrile is a Michael acceptor. The carbon-carbon double bond of this intermediate can then be selectively reduced using methods like catalytic hydrogenation to yield the final product, this compound. The reduction of the double bond in the presence of the nitrile and the Cbz group requires careful selection of the catalyst and reaction conditions to ensure chemoselectivity.

Another potential, though less direct, strategy could involve a Michael addition. youtube.comyoutube.comwikipedia.org An α,β-unsaturated ketone, formed from 1-Cbz-4-piperidone, could react with a cyanide nucleophile in a conjugate addition. However, controlling the regioselectivity and subsequent transformations might be more complex than the olefination-reduction sequence.

| Reaction Type | Key Reagents for Butanenitrile Moiety Introduction | Intermediate Product |

| Knoevenagel Condensation | Ethyl cyanoacetate, base | Benzyl 4-(1-cyano-1-ethoxycarbonylmethylidene)piperidine-1-carboxylate |

| Horner-Wadsworth-Emmons | Diethyl phosphonoacetonitrile, base | (1-Cbz-piperidin-4-ylidene)acetonitrile |

Carbon-Carbon Bond Formation at the Piperidone C-4 Position

The cornerstone of synthesizing this compound is the creation of a new carbon-carbon bond at the fourth position of the N-Cbz-4-piperidone ring. A prominent and effective method for achieving this is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This reaction involves the olefination of a ketone, in this case, 1-Cbz-4-piperidone, using a stabilized phosphonate ylide. wikipedia.orgnrochemistry.com

The HWE reaction is favored over the traditional Wittig reaction in many instances due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies the purification process. orgsyn.org Moreover, the phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, allowing for efficient reaction even with less reactive ketones. orgsyn.org

For the synthesis of a precursor to the target molecule, a suitable phosphonate reagent is diethyl (cyanomethyl)phosphonate. The reaction begins with the deprotonation of the phosphonate using a strong base, such as sodium hydride or potassium tert-butoxide, to generate the nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 1-Cbz-4-piperidone. The resulting intermediate subsequently undergoes elimination to form an α,β-unsaturated nitrile, benzyl 4-(cyanomethylidene)piperidine-1-carboxylate. This reaction is typically stereoselective, favoring the formation of the (E)-isomer. wikipedia.org

Nitrile-Based Alkylation or Addition Reactions

While the HWE reaction provides a direct route to an unsaturated nitrile, alternative strategies involving nitrile-based alkylation or addition reactions can also be envisioned. One such approach would be the alkylation of a pre-formed enolate of 1-Cbz-4-piperidone with a suitable four-carbon electrophile containing a nitrile group, such as 4-bromobutyronitrile. However, controlling the regioselectivity and preventing polyalkylation can be challenging in such reactions.

Another conceptual approach involves the conjugate addition of a cyanide nucleophile to an α,β-unsaturated system attached to the C-4 position of the piperidine ring. This would require the initial formation of a Michael acceptor, for example, by a Knoevenagel condensation of 1-Cbz-4-piperidone with a suitable active methylene compound. Subsequent Michael addition of a cyanide source, like potassium cyanide, would then introduce the nitrile group.

Multi-step Synthetic Sequences

The most plausible and practical synthesis of this compound in a research laboratory setting involves a multi-step sequence. A common and efficient route is a two-step process commencing with the aforementioned Horner-Wadsworth-Emmons reaction, followed by a selective reduction.

Step 1: Horner-Wadsworth-Emmons Olefination

The synthesis begins with the reaction of 1-Cbz-4-piperidone with diethyl (cyanomethyl)phosphonate. The phosphonate reagent itself can be prepared via the Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile. In the HWE step, a base like sodium hydride is used to deprotonate the phosphonate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at a reduced temperature to form the ylide. 1-Cbz-4-piperidone is then added to the reaction mixture, which is slowly allowed to warm to room temperature. This reaction yields the intermediate, benzyl 4-(cyanomethylidene)piperidine-1-carboxylate.

Step 2: Selective Reduction of the Alkene

The second step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated nitrile without affecting the carbobenzyloxy (Cbz) protecting group or the nitrile functionality. Catalytic hydrogenation is a common method for this transformation. A catalyst such as palladium on carbon (Pd/C) is often employed under a hydrogen atmosphere. researchgate.net The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. It is crucial to carefully monitor the reaction to prevent over-reduction of the nitrile group or cleavage of the Cbz protecting group. Alternative methods for the selective reduction of α,β-unsaturated nitriles include the use of copper/xanthene-type bisphosphine complexes with a silane (B1218182) reducing agent, which can offer high chemoselectivity. rsc.org

Optimization of Reaction Conditions and Yields in Academic Laboratories

The optimization of reaction conditions is a critical aspect of laboratory-scale synthesis to maximize yield and purity. For the Horner-Wadsworth-Emmons reaction, several factors can be fine-tuned.

| Parameter | Condition | Rationale |

| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) | Strong bases are required to deprotonate the phosphonate. The choice of base can influence the stereoselectivity and yield. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Anhydrous aprotic solvents are necessary to prevent quenching of the ylide. |

| Temperature | 0 °C to room temperature | Initial deprotonation is often carried out at a lower temperature to control the reaction rate, followed by warming to ensure completion. |

| Reagent Stoichiometry | Slight excess of the phosphonate reagent | Using a slight excess of the phosphonate can help drive the reaction to completion. |

For the subsequent selective hydrogenation, the choice of catalyst and reaction conditions is paramount to avoid unwanted side reactions.

| Parameter | Condition | Rationale |

| Catalyst | 10% Palladium on Carbon (Pd/C) | A standard and effective catalyst for the reduction of unhindered alkenes. |

| Solvent | Ethanol, Ethyl Acetate | Protic or aprotic solvents that are compatible with the substrate and catalyst can be used. |

| Hydrogen Pressure | 1 atm to 50 psi | Higher pressures can sometimes lead to over-reduction, so atmospheric pressure is often sufficient. |

| Temperature | Room temperature | Mild temperatures are generally preferred to maintain selectivity. |

Academic studies on similar heterocyclic systems have shown that careful control of these parameters can lead to high yields of the desired products.

Purification and Isolation Techniques for Research Applications

The final stage of the synthesis involves the purification and isolation of this compound. Given the polarity of the molecule due to the presence of the nitrile and carbamate groups, chromatographic techniques are often employed.

Flash Column Chromatography: This is a standard method for purifying organic compounds in a research setting. A silica (B1680970) gel stationary phase is typically used with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization: If the final compound is a solid, crystallization can be an effective method for purification. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The pure compound will crystallize out, leaving impurities in the solution. Suitable solvents might include isopropanol, ethyl acetate, or a mixture of solvents. For highly polar compounds, sometimes precipitation from an aqueous solution by the addition of a non-solvent can be effective. researchgate.net

Extraction: After the reaction work-up, liquid-liquid extraction is used to separate the product from water-soluble byproducts and unreacted reagents. The organic layer containing the product is then washed with brine to remove residual water before being dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

The purity of the final isolated compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactivity and Transformative Potential of 4 1 Cbz 4 Piperidyl Butanenitrile

Transformations Involving the Nitrile Functionality

The nitrile group in 4-(1-Cbz-4-piperidyl)butanenitrile is a key site for chemical manipulation, offering pathways to amines, carboxylic acids, and other functional groups through various reactions.

Reduction Reactions to Amines or Imines

The conversion of the nitrile group to a primary amine is a fundamental transformation that significantly increases the molecular complexity and introduces a new site for derivatization. This reduction can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with metal hydrides. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. libretexts.org The reaction is typically carried out under elevated temperature and pressure. While effective, care must be taken as the Cbz (benzyloxycarbonyl) protecting group is also susceptible to hydrogenolysis under these conditions. total-synthesis.com This can lead to the simultaneous deprotection of the piperidine (B6355638) nitrogen and reduction of the nitrile, yielding 4-(4-piperidyl)butanamine. The choice of catalyst and reaction conditions can sometimes allow for selective reduction.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. libretexts.orgyoutube.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107), followed by an aqueous workup. libretexts.org A key advantage of using LiAlH₄ is its ability to reduce the nitrile without cleaving the Cbz protecting group, thus preserving the orthogonally protected nature of the molecule. Other reducing agents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, have also been shown to be effective for nitrile reduction. organic-chemistry.org

Below is a table summarizing common reduction methods for nitriles:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727), elevated pressure and temperature | 4-(4-piperidyl)butanamine | Concurrent Cbz deprotection is common. total-synthesis.com |

| LiAlH₄ | Diethyl ether or THF, followed by H₂O workup | 4-(1-Cbz-4-piperidyl)butanamine | Cbz group is typically stable under these conditions. libretexts.org |

| DIBAL-H | Toluene (B28343) or CH₂Cl₂, low temperature | 4-(1-Cbz-4-piperidyl)butanal (via imine intermediate) | Partial reduction to the aldehyde is possible. |

Hydrolysis Pathways to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemistrysteps.comlibretexts.org This transformation converts the cyanoalkyl side chain into a carboxyalkyl group, opening up further synthetic possibilities, such as amide bond formation.

Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous solution of a strong acid, like hydrochloric acid or sulfuric acid, will yield the corresponding carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklumenlearning.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), will also lead to the carboxylic acid. libretexts.orgchemguide.co.uk In this case, the product is initially the carboxylate salt, which must be neutralized with acid in a separate step to furnish the free carboxylic acid. libretexts.org Milder basic conditions can sometimes be employed to isolate the intermediate amide. organicchemistrytutor.com

The choice between acidic and basic hydrolysis may depend on the stability of other functional groups in the molecule. For this compound, both methods are generally applicable, although strong acidic conditions might pose a risk to the Cbz group.

The following table outlines the conditions for nitrile hydrolysis:

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| Aqueous HCl or H₂SO₄, heat | Amide | 4-(1-Cbz-4-piperidyl)butanoic acid |

| Aqueous NaOH or KOH, heat, then H₃O⁺ | Amide, then Carboxylate salt | 4-(1-Cbz-4-piperidyl)butanoic acid |

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. These reactions can lead to the formation of a variety of heterocyclic and acyclic structures.

Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (like gaseous HCl), the nitrile can undergo a Pinner reaction to form an imino ester hydrochloride salt, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org These intermediates are themselves versatile and can be converted to esters upon treatment with water, or to amidines upon reaction with amines. wikipedia.org Lewis acids can also promote Pinner-type reactions. nih.govbeilstein-journals.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form, after hydrolysis of the intermediate imine, ketones. This provides a powerful method for carbon-carbon bond formation and the introduction of new side chains.

Reactions of the Piperidine Ring System

The piperidine ring, with its protected nitrogen, is another key locus of reactivity in this compound.

Derivatization at the Piperidine Nitrogen Post-Deprotection

The Cbz protecting group is relatively stable but can be removed under specific conditions, most commonly through catalytic hydrogenolysis. total-synthesis.comorganic-chemistry.org Other methods for Cbz deprotection include the use of strong acids, or reagents like trimethylsilyl (B98337) iodide. acs.org Recently, milder methods using reagents like nickel boride have been developed. researchgate.net Once the Cbz group is removed to unveil the secondary amine of the piperidine ring, a wide range of derivatization reactions can be performed.

N-Alkylation: The deprotected piperidine nitrogen can be readily alkylated using alkyl halides in the presence of a base. researchgate.net This reaction is fundamental for introducing a variety of substituents at the nitrogen atom. Reductive amination is another powerful method for N-alkylation. nih.gov

N-Acylation: Reaction of the deprotected piperidine with acyl chlorides or acid anhydrides leads to the formation of N-acylpiperidines. This is a common strategy for the synthesis of amides and for introducing diverse functional groups.

A summary of Cbz deprotection and subsequent N-derivatization is provided below:

| Reaction Step | Reagents and Conditions | Product Type |

|---|---|---|

| Cbz Deprotection | H₂, Pd/C, Methanol | Secondary Amine (Piperidine) |

| N-Derivatization | Alkyl halide, Base (e.g., K₂CO₃), Acetonitrile | N-Alkylpiperidine |

| Acyl chloride or Anhydride, Base (e.g., Triethylamine) | N-Acylpiperidine |

Stereoselective Transformations on the Piperidine Scaffold

The piperidine ring itself can be a platform for stereoselective reactions, particularly when chiral catalysts or auxiliaries are employed. nih.gov While this compound is achiral, transformations on the ring can create new stereocenters. For instance, functionalization at the C2 or C3 positions of the piperidine ring can lead to the formation of diastereomers and enantiomers. nih.gov The development of enantioselective syntheses of chiral piperidines is an active area of research, with methods such as dearomatization/borylation of pyridine (B92270) derivatives showing promise. acs.org The synthesis of stereochemically defined substituted piperidines is of great interest due to their prevalence in natural products and pharmaceuticals. ajchem-a.comacs.org

Chemical Stability and Degradation Pathways in Reaction Environments

The stability of this compound is contingent on the reaction conditions it is subjected to, particularly the pH and the presence of nucleophiles or electrophiles. The two primary sites for potential degradation are the carbobenzyloxy (Cbz) protecting group and the nitrile functional group.

The Cbz group is known to be relatively stable to basic and mildly acidic conditions, which makes it a valuable protecting group in multi-step syntheses. researchgate.nettotal-synthesis.com However, it is susceptible to cleavage under harsh acidic conditions, which can lead to the deprotection of the piperidine nitrogen. total-synthesis.com This degradation pathway involves the protonation of the carbamate (B1207046) oxygen followed by nucleophilic attack, often by the acid's conjugate base, leading to the release of benzyl (B1604629) alcohol and the formation of a carbamic acid intermediate which readily decarboxylates to the free amine.

Another significant degradation pathway for the Cbz group is through hydrogenolysis. researchgate.nettotal-synthesis.com In the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, the benzyl-oxygen bond is cleaved, resulting in the formation of toluene and the free piperidine. This method is a common and mild way to deprotect Cbz-protected amines.

The butanenitrile side chain also contributes to the molecule's reactivity profile. Nitriles are generally stable compounds but can undergo hydrolysis under both acidic and basic conditions to form either a carboxylic acid or an amide. libretexts.orgchemguide.co.uk The hydrolysis is typically slow at neutral pH and requires elevated temperatures and the presence of a strong acid or base. chemguide.co.uk

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com This leads to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid and an ammonium salt. chemguide.co.ukyoutube.com

In basic environments, a hydroxide ion can directly attack the electrophilic carbon of the nitrile, leading to an imidic acid intermediate that tautomerizes to an amide. libretexts.org Similar to acidic hydrolysis, the amide can then be further hydrolyzed to a carboxylate salt and ammonia (B1221849). chemguide.co.ukyoutube.com

It is important to note that the piperidine ring itself is generally stable. However, extreme conditions could potentially lead to ring-opening reactions, though this is less common compared to the reactions of the functional groups. researchgate.net

The following table summarizes the expected stability of this compound under various conditions:

| Condition | Cbz Protecting Group Stability | Nitrile Group Stability | Overall Molecular Stability | Potential Degradation Products |

| Mild Acidic (e.g., dilute acetic acid) | Generally Stable | Generally Stable | High | Minimal degradation |

| Strong Acidic (e.g., conc. HCl, reflux) | Labile | Labile (hydrolysis) | Low | 4-(Piperidin-4-yl)butanoic acid, Benzyl alcohol, CO2 |

| Mild Basic (e.g., NaHCO3) | Stable | Generally Stable | High | Minimal degradation |

| Strong Basic (e.g., NaOH, reflux) | Stable | Labile (hydrolysis) | Moderate | 4-(1-Cbz-4-piperidyl)butanoic acid or its salt, Ammonia |

| Hydrogenolysis (e.g., H2, Pd/C) | Labile | Stable | Low | 4-(Piperidin-4-yl)butanenitrile, Toluene, CO2 |

Investigating Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound have not been specifically reported in the literature. However, we can infer these properties from studies on analogous systems.

The hydrolysis of nitriles is a well-studied reaction. Kinetic studies on the hydrolysis of various nitriles have shown that the reaction rates are highly dependent on the pH, temperature, and the structure of the nitrile. acs.org Generally, the hydrolysis is slow at room temperature and requires significant energy input (heating) to proceed at a reasonable rate. chemguide.co.uk The reaction is typically pseudo-first-order with respect to the nitrile concentration when water is in large excess.

Thermodynamic data for the hydrolysis of nitriles indicate that the reaction is generally exothermic and exergonic, favoring the formation of the carboxylic acid or its salt. For instance, the standard molar enthalpies of reaction for the hydrolysis of several nitriles to their corresponding carboxylic acids and ammonia have been determined to be negative, indicating that the reactions are enthalpically favorable.

The deprotection of the Cbz group via hydrogenolysis is also a thermodynamically favorable process due to the formation of stable products like toluene and the free amine, with the release of carbon dioxide. The kinetics of this reaction are influenced by the catalyst, solvent, temperature, and pressure of the hydrogen gas.

While specific thermodynamic parameters for the degradation of this compound are not available, the table below provides a qualitative assessment based on the general principles of the reactions of its functional groups.

| Reaction | Kinetic Factors | Thermodynamic Favorability |

| Acid-catalyzed hydrolysis of nitrile | Dependent on acid concentration, temperature, and steric hindrance around the nitrile group. | Generally favorable (exergonic). |

| Base-catalyzed hydrolysis of nitrile | Dependent on base concentration, temperature, and steric hindrance. | Generally favorable (exergonic). |

| Acid-catalyzed deprotection of Cbz | Dependent on acid strength and temperature. | Favorable under harsh conditions. |

| Hydrogenolysis of Cbz group | Dependent on catalyst type and loading, hydrogen pressure, and temperature. | Highly favorable (exergonic). |

Applications As a Synthetic Building Block in Advanced Organic Synthesis Research

Construction of Complex Piperidine-Containing Architectures

The inherent reactivity of both the piperidine (B6355638) ring and its C4-substituent allows for the synthesis of highly complex molecules, including those with challenging structural features like quaternary carbon centers and fused ring systems.

The creation of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms—is a significant challenge in organic synthesis, yet these motifs are common in bioactive molecules. The butanenitrile side chain of 4-(1-Cbz-4-piperidyl)butanenitrile offers a direct pathway to such structures. The α-carbon to the nitrile group is acidic and can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides) in an α-alkylation reaction. A second, different alkyl group can be introduced via a subsequent deprotonation-alkylation sequence, resulting in the formation of a quaternary carbon center at the α-position of the original nitrile. This strategy provides a modular approach to highly substituted piperidine derivatives.

Table 1: Hypothetical Synthesis of a Quaternary Carbon Center

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound, Alkyl Halide (R¹-X) | 1. LDA, THF, -78 °C; 2. R¹-X | Benzyl (B1604629) 4-(4-cyano-4-alkylbutyl)piperidine-1-carboxylate | Introduction of the first alkyl group. |

Spirocycles, which contain two rings connected by a single common atom, are increasingly sought-after scaffolds in drug discovery due to their rigid, three-dimensional structures. whiterose.ac.uk this compound is an excellent starting material for the synthesis of spirocyclic piperidines. nih.gov One potential strategy involves the chemical manipulation of the nitrile group to initiate an intramolecular cyclization. For instance, the nitrile can be reduced to a primary amine. This amine, after appropriate functionalization, could undergo a cyclization reaction with a suitable electrophilic site on the piperidine ring or its N-Cbz protecting group.

A more direct approach is an intramolecular Thorpe-Ziegler reaction. Treatment of this compound with a strong base could induce an intramolecular cyclization between the α-carbon of the nitrile and a carbon atom on the piperidine ring, if suitably activated, to form a new ring fused at the C4 position, leading to a spirocyclic β-enaminonitrile. Subsequent hydrolysis and decarboxylation would yield a spirocyclic ketone.

Precursor for Bioactive Molecule Scaffolds in Drug Discovery Research

The piperidine nucleus is a key pharmacophore in numerous approved drugs. dtic.mil The ability to readily modify both the piperidine nitrogen and the C4-butanenitrile side chain makes this compound a highly attractive starting material for generating libraries of diverse compounds for biological screening.

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov One of the most prominent AChE inhibitors, Donepezil, features an N-benzylpiperidine moiety linked to an indanone core. nih.gov The synthesis of Donepezil and its analogs often relies on a key intermediate, N-benzyl-4-piperidinecarboxaldehyde, which undergoes condensation with an indanone derivative. nih.gov

This compound can serve as a precursor to analogs of this critical aldehyde. The synthetic sequence would involve the reduction of the nitrile group to a primary amine, which could then be converted into various other functionalities. Alternatively, a more direct route to a key structural motif involves the transformation of the butanenitrile chain. For example, hydrolysis of the nitrile yields a carboxylic acid. This acid can be reduced to a primary alcohol, which is then oxidized to the corresponding aldehyde. This aldehyde, now possessing a longer alkyl chain than the standard Donepezil intermediate, can be used to synthesize novel analogs with modified linker lengths between the piperidine and the aromatic core, potentially altering the binding affinity and selectivity for AChE. nih.gov

Table 2: Potential Synthesis of an AChE Inhibitor Analog Intermediate

| Step | Starting Material | Transformation | Intermediate |

|---|---|---|---|

| 1 | This compound | Nitrile Hydrolysis (e.g., aq. HCl) | 4-(1-Cbz-4-piperidyl)butanoic acid |

| 2 | 4-(1-Cbz-4-piperidyl)butanoic acid | Carboxylic Acid Reduction (e.g., LiAlH₄) | Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate |

| 3 | Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate | Alcohol Oxidation (e.g., PCC, DMP) | Benzyl 4-(4-oxobutyl)piperidine-1-carboxylate |

Monoamine reuptake inhibitors, particularly those targeting the dopamine (B1211576) transporter (DAT), are investigated for the treatment of various neurological and psychiatric disorders. nih.gov The compound GBR-12909 is a well-known selective DAT inhibitor characterized by a piperazine (B1678402) ring bearing a diphenylmethoxyethyl group. nih.gov Analogs based on the piperidine scaffold are also of significant interest.

This compound provides a versatile platform for creating novel monoamine reuptake inhibitor candidates. The Cbz protecting group can be readily removed by hydrogenolysis, yielding a secondary amine. This amine can then be alkylated with a variety of pharmacophoric fragments, such as the diphenylmethoxyethyl moiety found in GBR-12909 or other arylalkyl halides. Concurrently, the nitrile group can be transformed into amides, amines, or ketones to explore the structure-activity relationships (SAR) at this position, potentially modulating potency and selectivity for DAT, the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).

Janus kinase (JAK) inhibitors are a class of drugs used to treat chronic inflammatory diseases and certain cancers. nih.gov Tofacitinib, a prominent JAK inhibitor, contains a (3R,4R)-3-amino-4-methylpiperidine core. researchgate.net While this compound does not possess the specific substitution pattern required for Tofacitinib synthesis, its underlying N-Cbz-piperidine structure is a foundational element in many synthetic routes for related compounds. google.com

The true value of this building block lies in its potential for the synthesis of novel JAK inhibitors with different substitution patterns. The butanenitrile side chain can be used to install diverse functional groups at the 4-position of the piperidine ring. For example, a Curtius or Hofmann rearrangement of the corresponding carboxylic acid (derived from nitrile hydrolysis) could be employed to introduce an amino group at the C4 position, leading to 4-aminopiperidine (B84694) derivatives. These new intermediates, featuring different substitution patterns than existing JAK inhibitors, could be incorporated into novel scaffolds to explore new chemical space and identify compounds with improved selectivity or pharmacological profiles against the different JAK isoforms (JAK1, JAK2, JAK3, TYK2). nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzyl 4-(4-cyano-4-alkylbutyl)piperidine-1-carboxylate |

| Benzyl 4-(4-cyano-4,4-dialkylbutyl)piperidine-1-carboxylate |

| Donepezil |

| GBR-12909 |

| N-benzyl-4-piperidinecarboxaldehyde |

| Tofacitinib |

| 4-(1-Cbz-4-piperidyl)butanoic acid |

| Benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate |

| Benzyl 4-(4-oxobutyl)piperidine-1-carboxylate |

| 1-Benzyl-4-(4-oxobutyl)piperidine |

| Lithium diisopropylamide (LDA) |

Chiral Synthesis and Stereochemical Control

The introduction of chirality is a critical aspect of modern drug discovery and development, as the stereochemistry of a molecule often dictates its pharmacological activity. While specific research on the enantioselective and diastereoselective synthesis of derivatives directly from this compound is not extensively documented in publicly available literature, the principles of asymmetric synthesis applied to analogous piperidine systems provide a clear framework for potential stereocontrolled transformations.

Enantioselective and Diastereoselective Synthesis of Derivatives

The synthesis of chiral derivatives from this compound would likely involve the stereoselective transformation of the nitrile group or the carbon backbone. General strategies that could be applied include:

Asymmetric reduction of the nitrile: The nitrile functionality can be reduced to a primary amine. The use of chiral reducing agents or catalysts could, in principle, lead to the formation of an enantioenriched amine.

Diastereoselective functionalization: For derivatives of this compound that contain an additional stereocenter, diastereoselective reactions can be employed to control the relative stereochemistry. For instance, if a chiral center is introduced elsewhere in the molecule, subsequent reactions can be influenced by this existing stereocenter. The synthesis of new chiral zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol has demonstrated the generation of new stereogenic centers with high diastereoselectivity, a principle that could be adapted. rsc.org

| Reaction Type | Chiral Catalyst/Auxiliary (Example) | Potential Product | Expected Stereoselectivity |

| Asymmetric Nitrile Reduction | Chiral Borane Reagent | Chiral Primary Amine | Moderate to High ee |

| Diastereoselective Alkylation | Use of Chiral Base (e.g., Sparteine) | Diastereomeric Alkylated Nitriles | Potentially High dr |

Table 1: Potential Enantio- and Diastereoselective Reactions for Derivatives of this compound. The data presented is illustrative of general strategies in the absence of specific literature for the target compound.

Resolution of Racemic Mixtures for Enantiopure Compounds

In cases where a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, the resolution of a racemic mixture of this compound or its derivatives is a viable alternative for obtaining enantiopure compounds.

Common methods for resolving racemic mixtures of piperidine derivatives include:

Formation of Diastereomeric Salts: The most traditional method involves reacting the racemic compound (if it contains a basic or acidic handle) with a chiral resolving agent to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing for their separation by crystallization. For instance, racemic 1,3-dimethyl-4-phenylpiperidine derivatives have been successfully resolved using chiral stationary phases in HPLC. chemicalbook.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. This method has been effectively used for the resolution of various racemic piperidine intermediates. chemicalbook.com The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. nih.gov

| Resolution Method | Chiral Agent/Stationary Phase (Example) | Principle of Separation |

| Diastereomeric Salt Formation | Dibenzoyl-D-tartaric acid | Differential solubility of diastereomeric salts |

| Chiral HPLC | Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD) | Differential interaction of enantiomers with the chiral stationary phase |

Table 2: Potential Methods for the Resolution of Racemic this compound and its Derivatives. The data presented is illustrative of general strategies in the absence of specific literature for the target compound.

Contributions to Methodology Development in Organic Synthesis

While direct contributions of this compound to the development of new synthetic methodologies are not explicitly detailed in the literature, its precursor, 1-Cbz-4-piperidone, is a well-established starting material in the development of stereoselective reactions. chemicalbook.com For example, it is used in biheteroaromatic diphosphine oxides-catalyzed stereoselective direct aldol (B89426) condensation reactions. chemicalbook.com

The chemical handles present in this compound—the Cbz-protected amine, the nitrile, and the piperidine ring—make it a versatile scaffold for the development of new synthetic transformations. The nitrile group, for example, can be a precursor for amines, carboxylic acids, ketones, and various heterocyclic systems. Research into novel transformations of the butanenitrile side chain while attached to the Cbz-protected piperidine core could lead to new methods for the synthesis of complex, substituted piperidines.

Derivatization and Analogue Development Studies

Modification of the Cbz Protecting Group and its Impact on Reactivity

The carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for amines due to its general stability under both acidic and basic conditions. total-synthesis.com Its primary role in the context of 4-(1-Cbz-4-piperidyl)butanenitrile is to deactivate the piperidine (B6355638) nitrogen, preventing its participation in undesired side reactions. The Cbz group's influence, however, extends beyond simple protection; it can electronically and sterically modulate the reactivity of the entire molecule.

The standard method for Cbz group removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com This deprotection strategy is clean but may be incompatible with other functional groups in the molecule that are sensitive to reduction. Alternative deprotection methods, such as using transfer hydrogenation or strong Lewis acids, exist, offering broader compatibility. total-synthesis.comorganic-chemistry.org

Modification or replacement of the Cbz group can have a profound impact on the reactivity and synthetic utility of the piperidine core. For instance, replacing Cbz with other protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) alters the deprotection conditions required, providing orthogonal synthetic strategies. nih.gov Furthermore, the nature of the N-substituent dictates the site-selectivity of certain reactions. Studies on related piperidine systems have shown that the choice of the protecting group can direct C-H functionalization to specific positions (C-2, C-3, or C-4) on the piperidine ring.

Enzymatic methods for Cbz deprotection are also emerging as a mild and highly specific alternative to chemical methods. google.com Enzymes like penicillin G acylase or specific hydrolases can cleave the Cbz group under gentle conditions, which is particularly useful for complex molecules with sensitive functionalities. google.comresearchgate.netrsc.org The substrate specificity of these enzymes means that the Cbz group on the piperidine nitrogen of this compound could potentially be selectively removed in the presence of other protecting groups. researchgate.net

Table 1: Comparison of Common Amine Protecting Groups for the Piperidine Moiety

| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions | Key Characteristics |

| Carboxybenzyl | Cbz, Z | C₇H₇O₂- | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base; Removable by reduction. total-synthesis.com |

| tert-Butoxycarbonyl | Boc | C₅H₉O₂- | Strong Acid (e.g., TFA) | Stable to base and hydrogenolysis; Acid-labile. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂- | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis; Base-labile. nih.gov |

Functionalization of the Butanenitrile Side Chain

The butanenitrile side chain offers a versatile handle for introducing structural diversity into the this compound scaffold. The nitrile group and the adjacent alkyl chain are amenable to a wide range of chemical transformations.

The electrophilic carbon atom of the nitrile group is a prime target for nucleophilic attack, leading to a variety of functional group interconversions.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the nitrile functional group provides a powerful method for the synthesis of ketones. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comleah4sci.com The reaction proceeds through the formation of an intermediate imine anion, which upon acidic hydrolysis, yields a ketone. youtube.com This transformation is highly valuable as it allows for the introduction of a new carbon-carbon bond, effectively coupling a wide array of alkyl or aryl groups (from the Grignard reagent) to the butanenitrile side chain. For example, reacting this compound with methylmagnesium bromide would yield 5-(1-Cbz-4-piperidyl)pentan-2-one after workup.

Ritter Reaction: The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation. wikipedia.orgnrochemistry.comorganic-chemistry.orgjkchemical.comopenochem.org While this reaction typically uses the nitrile as the nucleophile, a modified approach could functionalize the nitrile group itself. More relevantly, the nitrile group of this compound can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or primary amide. The resulting amide can then be a substrate for further derivatization. The Ritter reaction is particularly useful for converting tertiary alcohols or alkenes into N-substituted amides, using a nitrile as the nitrogen source. wikipedia.orgorganic-chemistry.org

The butanenitrile side chain can be further modified by reactions on the alkyl portion, particularly at the carbon atom alpha to the nitrile group (the α-carbon).

The protons on the α-carbon are acidic (pKa ≈ 25-30) due to the electron-withdrawing nature of the nitrile group. wikipedia.org Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium amide, generates a resonance-stabilized nitrile anion (a carbanion). chegg.com This nucleophilic species can then react with various electrophiles, most notably alkyl halides, in an Sₙ2 reaction to form α-alkylated nitriles. wikipedia.orgencyclopedia.pub This strategy allows for the introduction of branching or the extension of the carbon chain at a specific position. However, a significant challenge in this approach is the potential for polyalkylation, where more than one alkyl group is added to the α-carbon. wikipedia.orgencyclopedia.pub Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor monoalkylation. An alternative approach involves the α-alkylation of nitriles with primary alcohols, catalyzed by transition metals like cobalt, which is considered an environmentally friendly method. organic-chemistry.org

Table 2: Potential Derivatives from Butanenitrile Side Chain Functionalization

| Reagent(s) | Reaction Type | Resulting Functional Group | Potential Product Structure |

| 1. R-MgX 2. H₃O⁺ | Grignard Reaction | Ketone | 1-Cbz-4-(4-oxo-alkyl)piperidine |

| H₃O⁺, heat | Acid Hydrolysis | Carboxylic Acid | 4-(1-Cbz-4-piperidyl)butanoic acid |

| 1. Strong Base (e.g., LDA) 2. R'-X (Alkyl Halide) | α-Alkylation | Branched Nitrile | 4-(1-Cbz-4-piperidyl)-2-alkylbutanenitrile |

| LiAlH₄ | Nitrile Reduction | Primary Amine | 4-(1-Cbz-4-piperidyl)butan-1-amine |

Structural Elucidation and Characterization of Novel Analogues

The unambiguous determination of the structure of newly synthesized analogues of this compound is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity of atoms and the local electronic environment. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons and carbons, confirming the structure of complex derivatives. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the strong, sharp absorption around 2240 cm⁻¹ is characteristic of a nitrile (C≡N) group, while the C=O stretch of the Cbz group's carbamate (B1207046) appears around 1690 cm⁻¹. Changes in the IR spectrum after a reaction, such as the disappearance of the nitrile peak and the appearance of a ketone peak (~1715 cm⁻¹), can confirm a successful transformation. researchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including stereochemistry and conformational details. nih.govbeilstein-journals.org

Novel piperazine (B1678402) derivatives, which are structurally related to piperidines, have been successfully characterized using a combination of NMR, MS, and elemental analysis. nih.govresearchgate.net These studies often reveal complex conformational behaviors, such as chair-boat interconversions of the piperidine ring, which can be studied by dynamic NMR experiments. nih.govresearchgate.net

Structure-Reactivity Relationship Studies in Derived Compounds

Understanding the relationship between the chemical structure of the derived compounds and their reactivity is essential for designing molecules with specific properties. Structure-reactivity relationship (SRR) studies investigate how modifications to the molecular structure influence reaction outcomes, rates, and mechanisms.

Computational chemistry plays a significant role in modern SRR studies. nih.govtandfonline.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate structural descriptors (e.g., electronic properties, steric parameters, lipophilicity) with chemical reactivity or biological activity. nih.govnih.govtandfonline.commdpi.com For piperidine derivatives, these models can predict properties like toxicity or inhibitory activity based on the molecule's 2D or 3D structure. nih.govnih.govtandfonline.com

Key factors influencing the reactivity of this compound analogues include:

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can significantly alter the reactivity of different parts of the molecule. For example, substituents on the phenyl ring of the Cbz group could modulate the nucleophilicity of the piperidine nitrogen after deprotection.

Steric Effects: The size and shape of substituents can hinder or facilitate the approach of reagents to a reactive site. The substitution pattern on the piperidine ring or the butanenitrile side chain can influence the stereochemical outcome of subsequent reactions. nih.gov

Conformational Effects: The piperidine ring exists predominantly in a chair conformation. The orientation (axial vs. equatorial) of the butanenitrile side chain and any other substituents can impact their accessibility and reactivity.

Studies on piperidine nitroxides have shown that their reactivity is strongly correlated with their redox potential, which is an electronic factor, rather than steric accessibility to the reactive N-O moiety. elsevierpure.com Similarly, SAR (Structure-Activity Relationship) studies on other piperidine-based compounds have demonstrated that even subtle changes, such as the orientation of a substituent or modification of the N-alkyl group, can lead to significant differences in their biological target interactions. nih.govnih.govacs.org These principles can be applied to the derivatives of this compound to rationally design analogues with desired chemical and physical properties.

Mechanistic Investigations and Computational Chemistry Studies

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Detailed kinetic and spectroscopic investigations into the reaction mechanisms involving 4-(1-Cbz-4-piperidyl)butanenitrile are not prominently reported in the literature. However, insights can be gleaned from studies on the synthesis and reactions of analogous piperidine (B6355638) derivatives. The formation of the butanenitrile side chain, for instance, could likely be achieved through nucleophilic substitution of a suitable leaving group on a 4-substituted piperidine with a cyanide anion.

Kinetic studies of such a reaction would be expected to follow second-order kinetics, with the rate dependent on the concentrations of both the piperidine substrate and the cyanide nucleophile. The reaction progress could be monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of the characteristic nitrile (C≡N) stretching vibration, typically found in the range of 2220-2260 cm⁻¹. Concurrently, the disappearance of the band associated with the leaving group could be tracked.

Furthermore, the hydrolysis of the nitrile group to a carboxylic acid or an amide under acidic or basic conditions is a common transformation. The kinetics of this hydrolysis could be followed by techniques like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product. The sensitivity of α-aminonitriles to acidic conditions, which can promote reversion to the starting ketone, highlights the importance of carefully selected reagents and conditions in such transformations. dtic.mil

Application of Density Functional Theory (DFT) for Molecular and Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules. nih.gov While specific DFT studies on this compound are scarce, the methodology has been widely applied to piperidine derivatives, providing a framework for understanding its properties.

Conformational Analysis of the Piperidine Ring and Butanenitrile Chain

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The substituents on the ring, namely the Cbz group on the nitrogen and the butanenitrile chain at the 4-position, will influence the conformational equilibrium.

The bulky Cbz group on the nitrogen atom introduces steric hindrance and electronic effects. The butanenitrile chain at the 4-position can exist in either an axial or equatorial orientation. DFT calculations on similar 4-substituted piperidines consistently show a strong preference for the equatorial position of the substituent to minimize 1,3-diaxial interactions.

A hypothetical DFT study could yield the following data on the preferred conformations:

| Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Butanenitrile (Equatorial) | 0.00 | N1-C4-Cα-Cβ: ~180 |

| Butanenitrile (Axial) | > 5.00 | N1-C4-Cα-Cβ: ~60 |

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values would require specific DFT calculations.

Transition State Analysis for Key Transformations

DFT is instrumental in locating and characterizing transition states for chemical reactions, providing insights into reaction barriers and mechanisms. For the synthesis of this compound via nucleophilic substitution, DFT could be used to model the transition state of the Sₙ2 reaction between a 4-tosyloxy-1-Cbz-piperidine and a cyanide ion. The calculated activation energy would provide a theoretical measure of the reaction rate.

Similarly, for the hydrolysis of the nitrile group, DFT calculations could elucidate the transition states for both acid- and base-catalyzed mechanisms, helping to predict which conditions would be more favorable. Computational studies on the rearrangement of isodiazene intermediates to cyclic hydrazones have demonstrated the power of DFT in ruling out certain mechanistic pathways by calculating prohibitively high activation barriers. acs.org

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for finding minimum energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, allowing for a more thorough exploration of its conformational landscape. nih.govrsc.orgresearchgate.net MD simulations of this compound in a solvent environment would reveal the flexibility of the piperidine ring and the butanenitrile chain.

These simulations could quantify the time spent in different conformational states and the rates of interconversion between them. This is particularly important for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in solution. MD simulations have been successfully used to study the stability of complexes between piperidine derivatives and their target enzymes, revealing crucial amino acid interactions. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Derived Compounds (where applicable in research context)

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com While no specific QSAR studies on this compound have been identified, the principles of QSAR can be applied to understand how modifications to its structure would likely affect its (hypothetical) biological activity.

QSAR models are built using a set of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For a series of analogues of this compound, where the Cbz group, the piperidine ring, or the butanenitrile chain are modified, a QSAR model could be developed.

For example, a hypothetical QSAR study on a series of related compounds might yield an equation like:

pIC₅₀ = c₀ + c₁ * logP + c₂ * TPSA + c₃ * Jurs-PNSA-1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

TPSA is the topological polar surface area.

Jurs-PNSA-1 is a Jurs descriptor related to the partial negative surface area.

The coefficients (c₀, c₁, c₂, c₃) would be determined by statistical analysis of a training set of compounds with known activities. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

A summary of common descriptors used in QSAR studies of piperidine derivatives is presented below:

| Descriptor Type | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular properties |

| 2D Descriptors | Topological Indices, Kier & Hall Indices | Molecular connectivity and branching |

| 3D Descriptors | Molecular Shape Indices, 3D-MoRSE Descriptors | Three-dimensional shape and electronic properties |

| Physicochemical | logP, TPSA, Molar Refractivity | Lipophilicity, polarity, and steric effects |

QSAR studies on various piperidine derivatives have successfully identified key structural features that govern their biological activity, such as the importance of topochemical indices for acetylcholinesterase inhibition and the role of 3D autocorrelation descriptors in predicting anticancer activity. nih.gov

Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. For 4-(1-Cbz-4-piperidyl)butanenitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals.

While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on data from its precursors and related structures, such as 1-Cbz-4-piperidone. nih.govchemicalbook.com The spectra are typically recorded in a deuterated solvent like chloroform-d (B32938) (CDCl₃). rsc.org

Proton (¹H) NMR: The ¹H NMR spectrum would display distinct signals corresponding to the carbobenzyloxy (Cbz) group, the piperidine (B6355638) ring, and the butanenitrile side chain.

Aromatic Protons (Cbz group): A multiplet corresponding to the five protons of the phenyl ring is expected around 7.30-7.45 ppm. chemicalbook.com

Benzylic Protons (Cbz group): A singlet for the two benzylic protons (O-CH₂-Ph) would appear around 5.18 ppm. chemicalbook.com

Piperidine Protons: The piperidine ring protons are diastereotopic and would show complex multiplets. The axial and equatorial protons on the same carbon are chemically non-equivalent. The protons on carbons adjacent to the nitrogen (C2 and C6) are expected to appear as broad multiplets around 4.1-4.3 ppm (equatorial) and 2.8-3.0 ppm (axial). The remaining ring protons (C3, C4, C5) would resonate further upfield.

Butanenitrile Protons: The protons of the butanenitrile side chain would appear as multiplets. The CH₂ group alpha to the nitrile (–CH₂–CN) is expected around 2.3-2.4 ppm, with the other methylene (B1212753) groups appearing at progressively higher fields.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.30 - 7.45 | Multiplet |

| Benzylic (CH₂) | ~5.18 | Singlet |

| Piperidine (N-CH₂eq) | ~4.1 - 4.3 | Multiplet |

| Piperidine (N-CH₂ax) | ~2.8 - 3.0 | Multiplet |

| Nitrile (α-CH₂) | ~2.3 - 2.4 | Triplet |

| Butyl Chain (β, γ-CH₂) | ~1.4 - 1.8 | Multiplets |

| Piperidine (CH) | ~1.7 - 1.9 | Multiplet |

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule.

Carbonyl Carbon (Cbz group): The carbamate (B1207046) carbonyl carbon is expected to resonate around 155.1 ppm. chemicalbook.com

Aromatic Carbons (Cbz group): The carbons of the phenyl ring would appear in the typical aromatic region of 128-136 ppm. chemicalbook.com

Nitrile Carbon: The carbon of the nitrile group (C≡N) would have a characteristic chemical shift in the range of 119-122 ppm.

Benzylic Carbon (Cbz group): The benzylic carbon signal is expected around 67.6 ppm. chemicalbook.com

Piperidine Carbons: The carbons of the piperidine ring would appear in the 30-45 ppm range. The carbons attached to the nitrogen (C2 and C6) would be around 43-45 ppm.

Butanenitrile Carbons: The carbons of the alkyl chain would be found in the upfield region of the spectrum (15-35 ppm).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbamate) | ~155.1 |

| C (Aromatic, Quaternary) | ~136.3 |

| CH (Aromatic) | ~128.0 - 128.6 |

| C≡N (Nitrile) | ~119.5 |

| CH₂ (Benzylic) | ~67.6 |

| CH₂ (Piperidine, C2/C6) | ~44.0 |

| CH (Piperidine, C4) | ~36.0 |

| CH₂ (Piperidine, C3/C5) | ~31.0 |

| CH₂ (Nitrile, α-C) | ~25.0 |

To unambiguously assign the predicted signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. It would be used to trace the connectivity within the butanenitrile chain and the piperidine ring, confirming the sequence of methylene groups and their attachment to the quaternary piperidine carbon.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon signals based on the more easily assigned proton spectrum.

From the benzylic protons (~5.18 ppm) to the carbamate carbonyl carbon (~155.1 ppm).

From the piperidine protons at C2/C6 to the carbamate carbonyl carbon.

From the protons on the butanenitrile chain to the carbons of the piperidine ring (C3, C4, C5), confirming the attachment point.

From the protons alpha to the nitrile group to the nitrile carbon (~119.5 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI) with a time-of-flight (TOF) analyzer, provides a highly accurate mass measurement, which can confirm the molecular formula. rsc.orgrsc.org

Molecular Formula: C₁₇H₂₂N₂O₂

Exact Mass: 286.1681 g/mol

Expected HRMS Result: An ESI-TOF analysis would be expected to show a protonated molecule [M+H]⁺ at m/z 287.1754.

The fragmentation pattern in MS provides a fingerprint of the molecule. Key predicted fragment ions for this compound would include:

Loss of the benzyl (B1604629) group: A prominent peak corresponding to the loss of the C₆H₅CH₂ radical, resulting in an ion at m/z 195.

Benzylic Cation: A base peak at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺).

Cleavage of the butanenitrile side chain: Fragmentation at various points along the alkyl chain.

Decarboxylation: Loss of CO₂ (44 Da) from the carbamate group under certain conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several strong absorption bands.

Predicted IR Absorption Bands

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N | ~2245 | Medium |

| Carbamate | C=O | ~1695 | Strong |

| Aromatic Ring | C=C | ~1600, ~1495 | Medium |

| Alkane | C-H | 2850 - 2950 | Strong |

| Aromatic | C-H | 3030 - 3070 | Medium |

The presence of a sharp, medium-intensity peak around 2245 cm⁻¹ is indicative of the nitrile group, while a strong absorption near 1695 cm⁻¹ confirms the carbamate carbonyl. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the conformational geometry, such as the chair conformation of the piperidine ring and the orientation of its substituents. Currently, there is no publicly available crystal structure data for this compound.

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are indispensable for the purification of the target compound from reaction mixtures and for assessing its purity. rsc.orgrsc.org

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. Visualization is typically achieved using UV light (due to the Cbz group) or by staining with agents like potassium permanganate. rsc.org

Column Chromatography: Flash column chromatography using silica (B1680970) gel is the standard method for purifying the crude product on a preparative scale. chemicalbook.comrsc.org A solvent system, often a mixture of hexanes and ethyl acetate (B1210297), would be chosen based on TLC analysis to effectively separate the desired product from starting materials and byproducts. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for analytical purposes to determine the purity of the final compound with high accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can be used to assess purity and confirm identity by providing both a retention time and a mass spectrum. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile, thermally sensitive compounds like this compound. Its application is crucial for determining the purity of synthetic batches and for monitoring the progress of chemical reactions. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for piperidine derivatives. nih.govresearchgate.net

In a typical RP-HPLC setup for a compound with the structural characteristics of this compound—containing a non-polar Cbz group and a polar nitrile group—a non-polar stationary phase is used in conjunction with a polar mobile phase. youtube.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The Cbz (benzyloxycarbonyl) group, being aromatic, provides a strong chromophore for ultraviolet (UV) detection. numberanalytics.comtotal-synthesis.com

Research on related piperidine derivatives often utilizes a C18 column, which is packed with silica particles that have been surface-modified with C18 alkyl chains. nih.govwiley-vch.de The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like water with a small percentage of an acid (e.g., phosphoric acid or trifluoroacetic acid) to improve peak shape and resolution. nih.govwiley-vch.de Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred to effectively separate the main compound from any impurities. wiley-vch.de

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm particle size) nih.govwiley-vch.de |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile nih.gov |

| Gradient | Linear gradient, e.g., starting with a higher percentage of A and increasing B over time |

| Flow Rate | 1.0 - 1.2 mL/min nih.govwiley-vch.de |

| Column Temperature | 30°C nih.gov |

| Detection | UV at 214 nm and 254 nm wiley-vch.de |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development. Actual conditions must be optimized for specific analytical needs.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC analysis is feasible, although its relatively high molecular weight and boiling point must be considered. chemicalbook.com The technique is particularly useful for identifying and quantifying volatile impurities or by-products in the final product. researchgate.net Analysis of nitrile-containing compounds by GC is a well-established practice. journals.co.za

In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The choice of column is critical; a capillary column with a non-polar or mid-polar stationary phase is generally suitable for this type of analysis.

For nitrogen-containing compounds like piperidine derivatives, a Nitrogen-Phosphorus Detector (NPD) can be highly advantageous due to its excellent sensitivity and selectivity for nitrogen- and phosphorus-containing organic compounds. nih.gov Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis. researchgate.net To confirm the identity of the compound and its impurities, GC coupled with Mass Spectrometry (GC-MS) is the definitive method. nih.gov In some cases, derivatization may be employed to increase the volatility of the analyte before injection. nih.gov

Table 2: Representative GC Conditions for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.53 mm i.d., 2.65 µm film thickness) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp from an initial low temperature (e.g., 150°C) to a final high temperature (e.g., 300°C) |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Ionization Detector (FID) researchgate.netnih.gov |

| Detector Temperature | 300 - 320 °C |

| Injection Mode | Split/Splitless |

This table provides general conditions that would require optimization for the specific compound and analytical instrumentation.

Column Chromatography for Purification

Column chromatography is an indispensable method for the purification of this compound on a preparative scale following its synthesis. nih.gov This technique separates compounds based on their differential adsorption to a solid stationary phase as they are moved through the column by a liquid mobile phase (the eluent).

For the purification of moderately polar organic compounds like this compound, silica gel is the most commonly used adsorbent (stationary phase). chemicalbook.comchemicalbook.com The separation process involves loading the crude reaction mixture onto the top of a packed silica gel column. Then, a solvent or a mixture of solvents (the eluent) is passed through the column.

The choice of eluent is critical for achieving good separation. A solvent system is selected that allows the desired compound to move down the column at a moderate rate, while impurities either move faster or are more strongly retained. For piperidine derivatives, mixtures of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate are frequently used. chemicalbook.com In some cases, a stronger eluent system, such as methanol (B129727) in dichloromethane (B109758), may be necessary. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities. chemicalbook.com Fractions are collected as the eluent exits the column and are analyzed (e.g., by Thin Layer Chromatography or HPLC) to identify those containing the pure product.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 230–400 Mesh) rsc.org |

| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., 20% to 40% Ethyl Acetate) chemicalbook.com or Methanol in Dichloromethane |

| Loading Technique | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of the initial eluent) |

| Elution Mode | Isocratic or Gradient Elution |

| Fraction Analysis | Thin Layer Chromatography (TLC) or HPLC |

The specific solvent system and gradient profile must be determined experimentally, often guided by preliminary TLC analysis.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 4-(1-Cbz-4-piperidyl)butanenitrile likely involves the reaction of a suitable piperidine (B6355638) precursor with a reagent to introduce the butanenitrile side chain. A plausible route could start from 1-Cbz-4-piperidone. chemicalbook.comcymitquimica.com The development of greener synthetic alternatives is a critical area of future research.